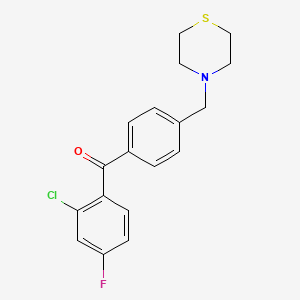

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Descripción general

Descripción

2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and thiomorpholinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone typically involves multiple steps. One common method starts with the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet light to introduce the chlorine atom . This is followed by hydrolysis and nitration reactions to obtain the desired product. The thiomorpholinomethyl group is introduced through a nucleophilic substitution reaction involving thiomorpholine and a suitable benzophenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the benzophenone core.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiomorpholine, sodium hydride, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted benzophenones, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone has been studied for its potential pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of benzophenones can inhibit tumor cell proliferation. The presence of halogen atoms (like chlorine and fluorine) can enhance biological activity by modifying lipophilicity and receptor binding affinity .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis, particularly in the development of complex molecules. Its structure allows for:

- Functional Group Modifications : The thiomorpholinomethyl group can be modified to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

- Building Block for Other Compounds : It can act as a precursor for synthesizing other biologically active compounds through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .

Material Science

Benzophenones are often utilized in the formulation of UV filters and stabilizers in polymers due to their ability to absorb UV radiation. This compound can be explored for:

- UV Absorption : Its structural characteristics may provide effective UV protection in coatings and plastics, enhancing their durability and longevity .

Case Study 1: Anticancer Activity

A study conducted on various benzophenone derivatives, including those with halogen substitutions, demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of benzophenone derivatives against Gram-positive and Gram-negative bacteria. The introduction of the thiomorpholine moiety was found to enhance antibacterial activity compared to non-modified benzophenones .

Mecanismo De Acción

The mechanism by which 2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone exerts its effects involves interactions with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The thiomorpholinomethyl group contributes to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the thiomorpholinomethyl group.

4-Chloro-2-fluorobenzenemethanol: Similar structure but with a hydroxyl group instead of the thiomorpholinomethyl group.

4-Fluoro-2-methylphenol: Contains a fluoro substituent but differs in the overall structure and functional groups.

Uniqueness

2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (CAS Number: 898783-04-5) is a synthetic compound with a complex structure that includes a benzophenone core modified by chloro, fluoro, and thiomorpholinomethyl substituents. Its unique chemical properties have garnered interest in various fields, particularly in biological research for its potential antimicrobial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇ClFNOS

- Molecular Weight : 349.85 g/mol

- Purity : Typically around 96-97% in commercial preparations.

The compound's structure facilitates diverse chemical reactions, including nucleophilic substitutions and redox reactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the thiomorpholine moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Properties : Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Mechanism of Action : The biological effects are thought to stem from the compound's interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The chloro and fluoro groups enhance reactivity, while the thiomorpholinomethyl group increases binding affinity.

Antimicrobial Studies

A study conducted by researchers tested the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

In vitro assays revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among MCF-7 cells:

| Concentration (µM) | Viability (%) after 48h | Viability (%) after 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 23.88 |

| 20 | 21.24 | 15.05 |

The IC50 value was determined to be approximately , indicating promising anticancer potential compared to standard treatments like Tamoxifen.

Case Studies

- Case Study on Anticancer Effects : A study published in Nature explored the anticancer properties of similar benzophenone derivatives, demonstrating that modifications in substituents significantly alter their efficacy against cancer cells. This supports the hypothesis that structural variations in compounds like this compound can lead to enhanced biological activity.

- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial effects of various benzophenone derivatives, including this compound, against resistant bacterial strains, revealing its potential as an effective agent in overcoming antibiotic resistance.

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFBZFKRYIRXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642932 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-04-5 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.